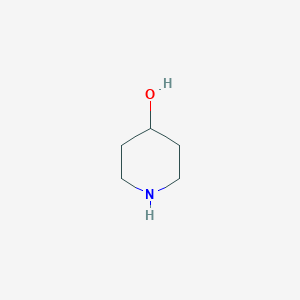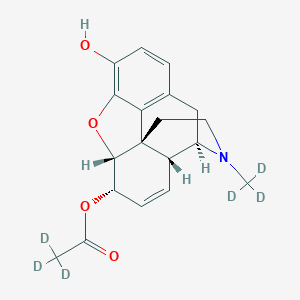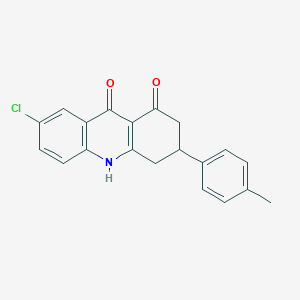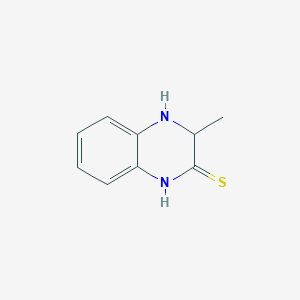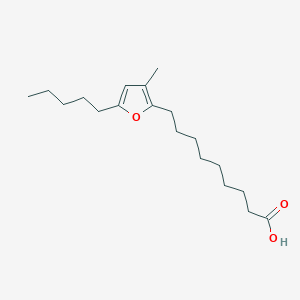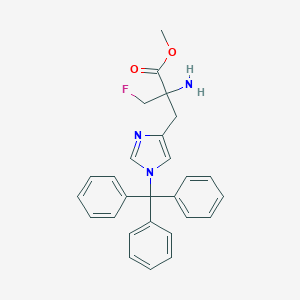
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluoromethyl group and a tritylimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group is introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Fluoromethylation: The fluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the ester group, using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thiols, amines, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorine substitution on amino acids and peptides. Fluorine atoms can significantly alter the biological activity and stability of molecules, making this compound useful in the design of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the tritylimidazole moiety may interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity, while the tritylimidazole moiety can provide additional interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate: Lacks the fluoromethyl group, which may result in different biological activity and stability.
Methyl 2-amino-2-(chloromethyl)-3-(1-tritylimidazol-4-yl)propanoate: Substitution of fluorine with chlorine can lead to different reactivity and biological properties.
Methyl 2-amino-2-(hydroxymethyl)-3-(1-tritylimidazol-4-yl)propanoate: The hydroxymethyl group can introduce different hydrogen bonding interactions compared to the fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate makes it unique among similar compounds. Fluorine atoms can significantly influence the electronic properties, metabolic stability, and biological activity of molecules, making this compound particularly valuable in research and development.
Propriétés
IUPAC Name |
methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIVKGFZBLKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
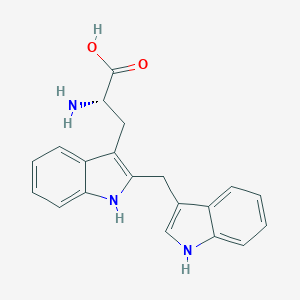

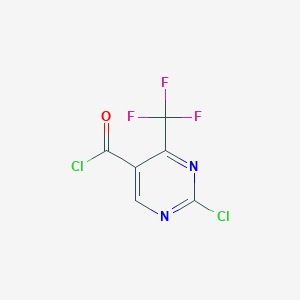
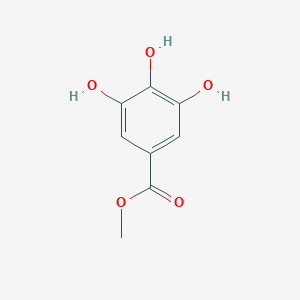
![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
